Cas no 5107-93-7 (Methyl 3-(benzyloxy)cyclobutanecarboxylate)

Methyl 3-(benzyloxy)cyclobutanecarboxylate structure
5107-93-7 structure
Product Name:Methyl 3-(benzyloxy)cyclobutanecarboxylate
Numero CAS:5107-93-7
MF:C13H16O3
MW:220.264344215393
CID:1570552
PubChem ID:744281
Update Time:2025-04-21

Methyl 3-(benzyloxy)cyclobutanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • Methyl 3-(benzyloxy)cyclobutanecarboxylate
    • trans-3-benzyloxy-cyclobutanecarboxylic acid methyl ester
    • Methyl trans-3-(benzyloxy)cyclobutanecarboxylate
    • Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester, trans-
    • COSCRJLYEZUUMW-UHFFFAOYSA-N
    • SCHEMBL10232132
    • SCHEMBL760582
    • 5107-93-7
    • MFCD22123752
    • 84182-50-3
    • Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester
    • P10131
    • SMSF0003306
    • METHYL 3-(BENZYLOXY)CYCLOBUTANE-1-CARBOXYLATE
    • Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
    • Methyl trans-3-benZyloxycyclobutanecarboxylate
    • DTXSID30965355
    • Cyclobutanecarboxylicacid,3-(phenylmethoxy)-,methylester
    • BS-28744
    • CBMicro_004971
    • cis-3-(phenylmethoxy)cyclobutanecarboxylic acid methyl ester
    • PB16966
    • TRANS-3-BENZYLOXYCYCLOBUTANECARBOXYLIC ACID METHYL ESTER
    • PB35044
    • SCHEMBL760583
    • Methyl cis-3-(benzyloxy)cyclobutanecarboxylate
    • 4934-98-9
    • MFCD00513559
    • Methylcis-3-(benzyloxy)cyclobutanecarboxylate
    • Methyl cis-3-benZyloxycyclobutanecarboxylate
    • CS-0006609
    • J-520134
    • P13075
    • AKOS015904253
    • CS-0055362
    • 84182-49-0
    • SY263529
    • methyl 3-phenylmethoxycyclobutane-1-carboxylate
    • CIS-3-BENZYLOXYCYCLOBUTANECARBOXYLIC ACID METHYL ESTER
    • A827702
    • BIM-0004855.P001
    • P13074
    • CS-0055363
    • PB18500
    • DTXSID101218003
    • CB06969
    • Cyclobutanecarboxylic acid, 3-(phenylmethoxy)-, methyl ester, cis-
    • COSCRJLYEZUUMW-HAQNSBGRSA-N
    • MFCD22123751
    • Inchi: 1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
    • Chiave InChI: COSCRJLYEZUUMW-UHFFFAOYSA-N
    • Sorrisi: O(CC1C=CC=CC=1)C1CC(C(=O)OC)C1

Proprietà calcolate

  • Massa esatta: 220.10998
  • Massa monoisotopica: 220.109944
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 227
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 35.5
  • XLogP3: 2

Proprietà sperimentali

  • Densità: 1.11
  • Punto di ebollizione: 298°C at 760 mmHg
  • Punto di infiammabilità: 121°C
  • Indice di rifrazione: 1.527
  • PSA: 35.53
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd